molecular formula C10H18O3 B13231881 2-(1-Hydroxy-2,6-dimethylcyclohexyl)acetic acid

2-(1-Hydroxy-2,6-dimethylcyclohexyl)acetic acid

Cat. No.: B13231881
M. Wt: 186.25 g/mol
InChI Key: OZAYYPWUJORLAF-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-2,6-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H18O3 It is characterized by a cyclohexane ring substituted with two methyl groups and a hydroxy group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-2,6-dimethylcyclohexyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-hydroxy-2,6-dimethylcyclohexane.

    Oxidation: The hydroxy group is oxidized to form the corresponding ketone.

    Grignard Reaction: The ketone is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the acetic acid moiety.

    Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-2,6-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone or carboxylic acid can be reduced back to the hydroxy group.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides or amines.

Scientific Research Applications

2-(1-Hydroxy-2,6-dimethylcyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-2,6-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydroxycyclohexyl)acetic acid
  • 2-(1-Hydroxy-2-methylcyclohexyl)acetic acid
  • 2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid

Uniqueness

2-(1-Hydroxy-2,6-dimethylcyclohexyl)acetic acid is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological and industrial applications compared to its analogs.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-(1-hydroxy-2,6-dimethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H18O3/c1-7-4-3-5-8(2)10(7,13)6-9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12)

InChI Key

OZAYYPWUJORLAF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1(CC(=O)O)O)C

Origin of Product

United States

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